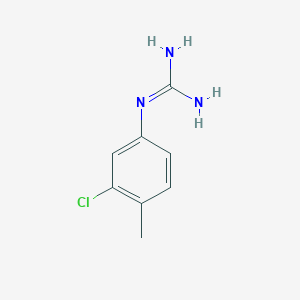

N-(3-Chloro-4-methylphenyl)guanidine

Overview

Description

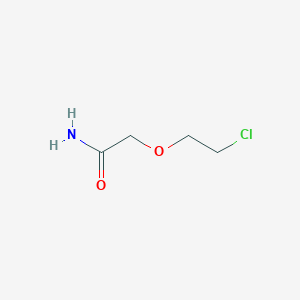

N-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3 . It belongs to the guanidine class of organic compounds. Guanidines are characterized by the presence of the functional group –CONH2 and exhibit diverse chemical and biological properties .

Molecular Structure Analysis

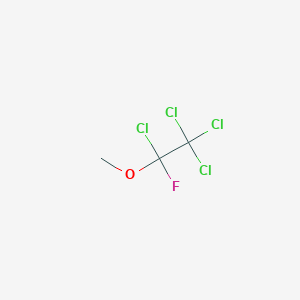

The compound’s molecular structure consists of a guanidine moiety (–CONH2) attached to a phenyl ring. The chlorine atom is positioned at the 3-position, and the methyl group is at the 4-position of the phenyl ring. The overall structure is C-shaped, with the guanidine group extending from the phenyl ring .

Scientific Research Applications

-

Organic & Biomolecular Chemistry

- Application : N-(3-Chloro-4-methylphenyl)guanidine is used in the synthesis of diverse N, N′-disubstituted guanidines .

- Method : A sequential one-pot approach is used, involving N-chlorophthalimide, isocyanides, and amines. This strategy provides efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines .

- Results : This method has been shown to yield diverse guanidines in yields up to 81% .

-

Weed Science

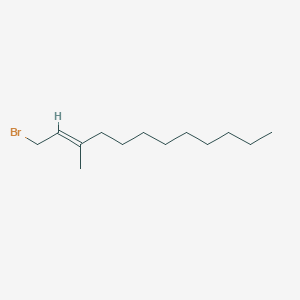

- Application : N-(3-Chloro-4-methylphenyl)-2-methylpentanamide, a herbicide, was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species .

- Method : The herbicide was applied to the foliage of the plants. The tolerance of both species to the herbicide was observed over time .

- Results : Both species increased in tolerance to the herbicide with age, but tomato increased at a much faster rate .

-

Structural Investigation

- Application : A new synthesis of N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed .

- Method : The synthesis was carried out in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .

- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

-

Transition Metal Catalysis

- Application : Multisubstituted guanidines, such as N-(3-Chloro-4-methylphenyl)guanidine, have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis .

- Method : Synthetic preparation approaches to guanidines are still in great demand. In this review, they summarize recent developments on synthetic methods via the C–N bond formation .

- Results : This method has been shown to yield diverse guanidines in yields up to 81% .

-

Polymer Chemistry

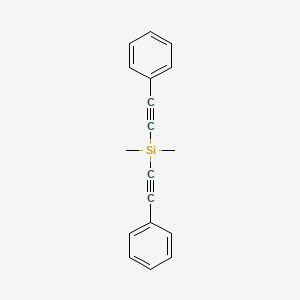

- Application : Guanidine containing polyurethanes (PU-TMGs) were prepared via click reaction (copper catalyzed alkyne-azide [3 + 2] cycloaddition, CuAAC), which was performed either before or after polymerization to incorporate the guanidine .

- Method : The synthesis was carried out in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .

- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGUYMRVNAYXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482583 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-methylphenyl)guanidine | |

CAS RN |

57004-56-5 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

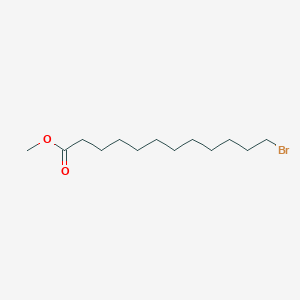

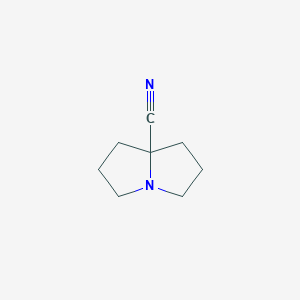

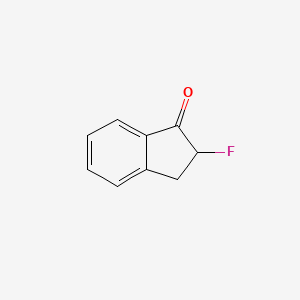

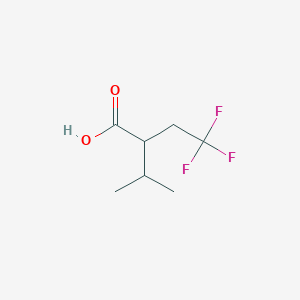

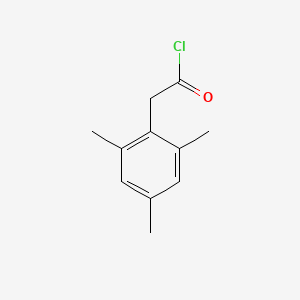

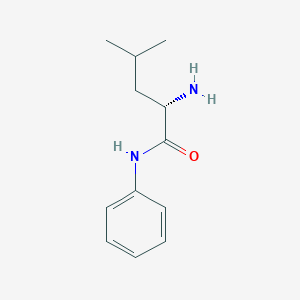

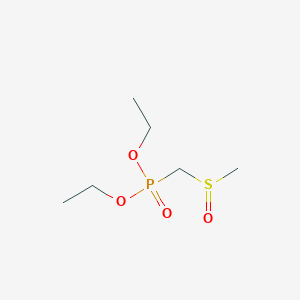

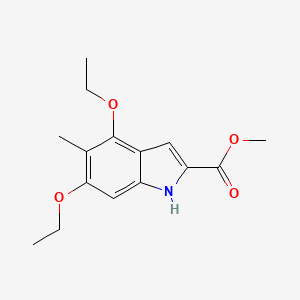

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.